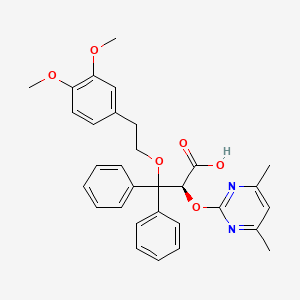

![molecular formula C10H12Cl2N2O3S B1672413 2-chloro-N-[4-chloro-3-(dimethylsulfamoyl)phenyl]acetamide](/img/structure/B1672413.png)

2-chloro-N-[4-chloro-3-(dimethylsulfamoyl)phenyl]acetamide

Übersicht

Beschreibung

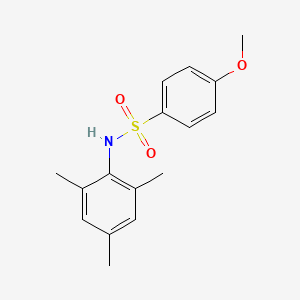

GSTO1-IN-1 ist ein potenter Inhibitor der Glutathion-S-Transferase Omega 1, einem Enzym, das eine entscheidende Rolle beim Metabolismus von Xenobiotika und Karzinogenen spielt. Diese Verbindung hat sich als vielversprechend erwiesen, um Entzündungsreaktionen zu modulieren, und wurde auf ihre therapeutischen Anwendungen bei verschiedenen entzündlichen Erkrankungen untersucht .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von GSTO1-IN-1 umfasst mehrere Schritte, darunter die Herstellung von Zwischenverbindungen und deren anschließende Reaktion unter bestimmten Bedingungen. Der genaue Syntheseweg und die Reaktionsbedingungen sind proprietär und werden nicht öffentlich im Detail offengelegt. Es ist bekannt, dass die Verbindung unter Verwendung standardmäßiger organischer Synthesetechniken hergestellt wird, einschließlich Kondensationsreaktionen, Reinigungsschritten und Charakterisierung mittels spektroskopischer Methoden .

Industrielle Produktionsmethoden

Die industrielle Produktion von GSTO1-IN-1 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren beinhaltet die Optimierung der Reaktionsbedingungen, um die Ausbeute und Reinheit zu maximieren. Die Verbindung wird typischerweise in Batchreaktoren hergestellt, gefolgt von der Reinigung mithilfe von Chromatographietechniken. Qualitätskontrollmaßnahmen werden implementiert, um die Konsistenz und Sicherheit des Endprodukts zu gewährleisten .

Wirkmechanismus

Target of Action

GSTO1-IN-1, also known as 2-Chloro-N-(4-chloro-3-dimethylsulfamoyl-phenyl)-acetamide, primarily targets the Glutathione S-Transferase Omega 1 (GSTO1) . GSTO1 is a member of the Omega-class glutathione transferases (GSTs) and plays a significant role in the glutathionylation cycle, which is a crucial mechanism regulating protein function . GSTO1 has been found to be highly expressed

Biochemische Analyse

Biochemical Properties

The compound 2-Chloro-N-(4-chloro-3-dimethylsulfamoyl-phenyl)-acetamide plays a role in biochemical reactions, particularly those involving the Omega-class glutathione transferases (GSTs) . It has been found to interact with key signaling proteins, potentially explaining its requirement for catalytically active GSTO1-1 in LPS-stimulated pro-inflammatory signaling through the TLR4 receptor .

Cellular Effects

2-Chloro-N-(4-chloro-3-dimethylsulfamoyl-phenyl)-acetamide has been observed to have effects on various types of cells and cellular processes . It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 2-Chloro-N-(4-chloro-3-dimethylsulfamoyl-phenyl)-acetamide involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, contributing to our understanding of biochemical reactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Chloro-N-(4-chloro-3-dimethylsulfamoyl-phenyl)-acetamide change over time . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched .

Dosage Effects in Animal Models

The effects of 2-Chloro-N-(4-chloro-3-dimethylsulfamoyl-phenyl)-acetamide vary with different dosages in animal models . Studies are ongoing to determine any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

2-Chloro-N-(4-chloro-3-dimethylsulfamoyl-phenyl)-acetamide is involved in metabolic pathways, interacting with enzymes or cofactors . It may also have effects on metabolic flux or metabolite levels .

Transport and Distribution

It may interact with transporters or binding proteins, and could have effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of 2-Chloro-N-(4-chloro-3-dimethylsulfamoyl-phenyl)-acetamide and any effects on its activity or function are currently being studied . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of GSTO1-IN-1 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized using standard organic synthesis techniques, including condensation reactions, purification steps, and characterization using spectroscopic methods .

Industrial Production Methods

Industrial production of GSTO1-IN-1 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The compound is typically produced in batch reactors, followed by purification using chromatography techniques. Quality control measures are implemented to ensure the consistency and safety of the final product .

Analyse Chemischer Reaktionen

Arten von Reaktionen

GSTO1-IN-1 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung von oxidierten Derivaten führt.

Reduktion: Reduktionsreaktionen können GSTO1-IN-1 in seine reduzierten Formen umwandeln.

Substitution: Die Verbindung kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Nucleophile für Substitutionsreaktionen. Die Reaktionen werden typischerweise unter kontrollierten Temperatur- und pH-Bedingungen durchgeführt, um die gewünschten Ergebnisse sicherzustellen .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Beispielsweise können Oxidationsreaktionen oxidierte Derivate erzeugen, während Reduktionsreaktionen reduzierte Formen von GSTO1-IN-1 ergeben. Substitutionsreaktionen führen zu Verbindungen mit unterschiedlichen funktionellen Gruppen .

Wissenschaftliche Forschungsanwendungen

GSTO1-IN-1 wurde ausgiebig auf seine Anwendungen in verschiedenen wissenschaftlichen Bereichen untersucht:

Chemie: Als Werkzeug zur Untersuchung der Hemmung der Glutathion-S-Transferase Omega 1 und ihrer Rolle bei Entgiftungsprozessen verwendet.

Biologie: Untersucht auf seine Auswirkungen auf das zelluläre Redoxgleichgewicht und sein Potenzial zur Modulation von oxidativen Stressreaktionen.

Medizin: Als therapeutisches Mittel für entzündliche Erkrankungen, einschließlich Colitis und Fettleibigkeit-bedingter Entzündungen, untersucht.

Industrie: In der Entwicklung von entzündungshemmenden Medikamenten und als Forschungswerkzeug in der Medikamentenentwicklung eingesetzt

Wirkmechanismus

GSTO1-IN-1 übt seine Wirkung aus, indem es die Aktivität der Glutathion-S-Transferase Omega 1 hemmt. Dieses Enzym ist an der Entgiftung schädlicher Verbindungen beteiligt, indem es diese mit Glutathion konjugiert. Durch die Hemmung dieses Enzyms stört GSTO1-IN-1 den Entgiftungsprozess, was zur Anhäufung von reaktiven Sauerstoffspezies und zur Modulation von Entzündungssignalwegen führt. Die Verbindung zielt speziell auf die aktive Stelle des Enzyms ab und verhindert dessen katalytische Aktivität .

Vergleich Mit ähnlichen Verbindungen

GSTO1-IN-1 ist einzigartig in seiner hohen Potenz und Spezifität für die Glutathion-S-Transferase Omega 1. Ähnliche Verbindungen umfassen:

TLK 117: Ein weiterer Inhibitor der Glutathion-S-Transferase, jedoch mit unterschiedlicher Spezifität und Potenz.

ML175: Ein spezifischer Inhibitor der Glutathion-S-Transferase Omega 1, der in Studien zur Entzündungssignalgebung verwendet wird.

CTK7A: Ein Inhibitor mit breiterer Spezifität für verschiedene Glutathion-S-Transferasen.

GSTO1-IN-1 zeichnet sich durch seine hohe Spezifität und Wirksamkeit bei der Modulation von Entzündungsreaktionen aus, was es zu einem wertvollen Werkzeug sowohl in der Forschung als auch in therapeutischen Anwendungen macht .

Eigenschaften

IUPAC Name |

2-chloro-N-[4-chloro-3-(dimethylsulfamoyl)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12Cl2N2O3S/c1-14(2)18(16,17)9-5-7(3-4-8(9)12)13-10(15)6-11/h3-5H,6H2,1-2H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEHYODCKTNLFQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=C(C=CC(=C1)NC(=O)CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Cl2N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![({[(2R,5R)-5-(6-amino-9H-purin-9-yl)-4-fluoro-2,5-dihydrofuran-2-yl]oxy}methyl)phosphonic acid](/img/structure/B1672340.png)

![(2S,3S,4R,5R)-2-[(2-fluorophenyl)sulfanylmethyl]-5-[6-[[(1R,2R)-2-hydroxycyclopentyl]amino]purin-9-yl]oxolane-3,4-diol](/img/structure/B1672342.png)

![methyl 5-(5,6-dimethoxy-1H-benzimidazol-1-yl)-3-[(2-trifluoromethylbenzyl)-oxy]thiophene-2-carboxylate](/img/structure/B1672346.png)

![(1S,6R)-6-(3,4-Dichlorophenyl)-1-(methoxymethyl)-3-azabicyclo[4.1.0]heptane](/img/structure/B1672351.png)